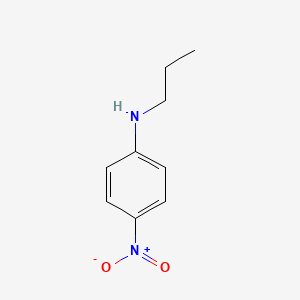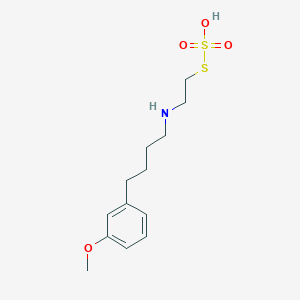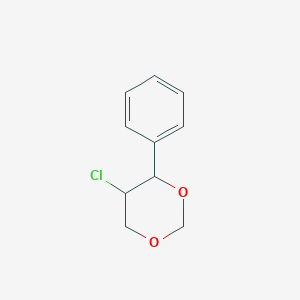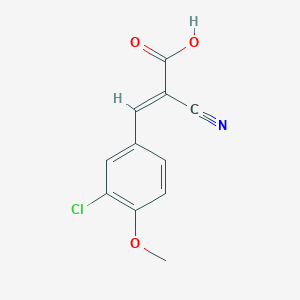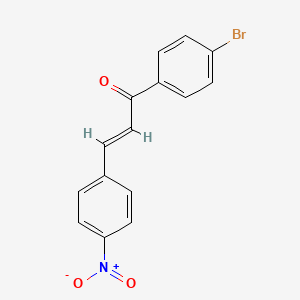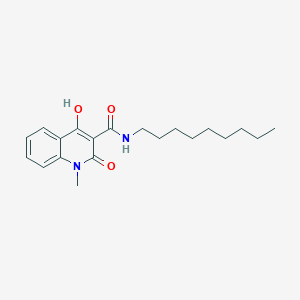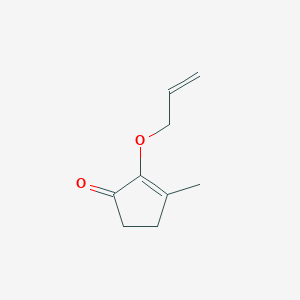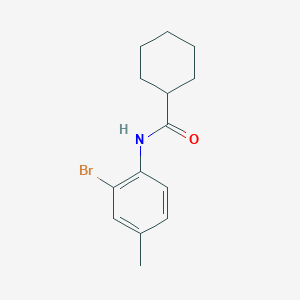
N-(2-bromo-4-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a cyclohexane ring attached to a carboxamide group, with a 2-bromo-4-methylphenyl substituent.
- It is used in various scientific and industrial applications due to its unique properties.
N-(2-bromo-4-methylphenyl)cyclohexanecarboxamide: is a chemical compound with the molecular formula . It belongs to the class of amides and contains a cyclohexane ring.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 2-bromo-4-methylbenzoic acid with cyclohexylamine, followed by cyclization to form the amide.
Reaction Conditions: These reactions typically occur under reflux conditions with appropriate solvents and catalysts.
Industrial Production: While not widely produced industrially, laboratories synthesize it for research purposes.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique substitution pattern.
Biology: It may have applications in drug discovery or as a probe for biological studies.
Medicine: While not directly used as a drug, its derivatives could have potential therapeutic effects.
Industry: Limited industrial applications, but it contributes to the development of novel materials.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely interacts with specific molecular targets or pathways due to its structural features.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide and other substituted cyclohexanecarboxamides.
Uniqueness: The combination of the 2-bromo-4-methylphenyl group and the cyclohexane ring makes this compound distinct.
Remember that further exploration and research are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18BrNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
InChI Key |
QLTMMCXJWXDIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
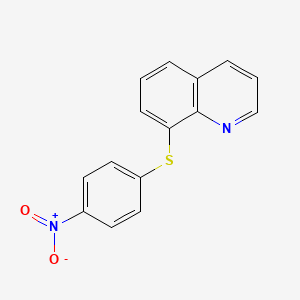
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
